molecular formula C18H22F3N3S B2384615 4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-22-2

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No. B2384615
CAS RN: 339011-22-2
M. Wt: 369.45
InChI Key: ZUIFMFIIHZRPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine (4-TBBS-NEE-6-TFM-2-PY) is an organosulfur compound that has been studied for its potential applications in scientific research and laboratory experimentation. This molecule contains a sulfur atom, a tert-butyl group, a benzyl group, a trifluoromethyl group, and a pyrimidine ring. It has been synthesized from a variety of starting materials, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Mechanism of Action

Target of Action

The primary target of this compound is the Nav1.7 voltage-gated sodium channel . This channel plays a crucial role in the generation and conduction of action potentials, particularly in neurons and muscle cells.

Mode of Action

The compound acts as a state-dependent inhibitor of the Nav1.7 channel . This means it binds to the channel in a specific state (usually the open or inactivated state), preventing the normal flow of sodium ions through the channel. This inhibition disrupts the generation and propagation of action potentials, leading to a decrease in neuronal excitability.

Result of Action

The molecular effect of this compound is the inhibition of Nav1.7 channels, leading to a decrease in neuronal excitability . On a cellular level, this could result in a reduced response to pain signals.

properties

IUPAC Name

4-[(4-tert-butylphenyl)methylsulfanyl]-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3S/c1-5-22-16-23-14(18(19,20)21)10-15(24-16)25-11-12-6-8-13(9-7-12)17(2,3)4/h6-10H,5,11H2,1-4H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIFMFIIHZRPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)SCC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(tert-butyl)benzyl]sulfanyl}-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.